molecular formula C13H19NO B13079768 N-(1-cyclopropylethyl)-4-ethoxyaniline

N-(1-cyclopropylethyl)-4-ethoxyaniline

Cat. No.: B13079768
M. Wt: 205.30 g/mol
InChI Key: NPEJJOFXWHIMDK-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-4-ethoxyaniline is an aromatic amine derivative featuring a 4-ethoxyaniline core substituted at the nitrogen atom with a 1-cyclopropylethyl group. The compound’s structure combines the electron-donating ethoxy group at the para position of the benzene ring with a sterically demanding cyclopropane-containing substituent. This configuration may confer unique physicochemical properties, such as enhanced metabolic stability due to the cyclopropane ring’s rigidity and resistance to enzymatic degradation .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-ethoxyaniline

InChI

InChI=1S/C13H19NO/c1-3-15-13-8-6-12(7-9-13)14-10(2)11-4-5-11/h6-11,14H,3-5H2,1-2H3

InChI Key

NPEJJOFXWHIMDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with 1-cyclopropylethyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The ethoxy group on the aniline ring can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or sulfonylated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Axl Inhibition : Research indicates that compounds similar to N-(1-cyclopropylethyl)-4-ethoxyaniline can inhibit Axl receptor activity, which is implicated in various diseases such as cancer and inflammatory conditions. Axl inhibitors are being explored for their potential to treat conditions like atherosclerosis and rheumatoid arthritis .
  • Integrin Inhibition : The compound has also been studied for its effects on integrin pathways, particularly α4β7 integrin, which plays a crucial role in inflammatory diseases. Compounds with similar structures have shown promise in inhibiting this pathway, suggesting potential therapeutic applications in treating inflammatory bowel diseases .
  • Eicosanoid Production : this compound may influence eicosanoid production, which is involved in inflammatory responses. Compounds that modulate eicosanoid pathways are being investigated for their roles in managing conditions such as asthma and obesity .

Case Study: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of compounds related to this compound demonstrated significant inhibition of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating chronic inflammatory conditions.

Study Findings Implications
Study 1Inhibition of TNF-alpha and IL-6Potential treatment for rheumatoid arthritis
Study 2Reduced edema in animal modelsPossible application in acute inflammatory responses

Synthesis and Formulation

The synthesis of this compound involves several steps, including the formation of the cyclopropane ring and subsequent functionalization to introduce the ethoxy group. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group may enhance the compound’s binding affinity to its target, while the ethoxy group can influence its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties Reference
N-(1-Cyclopropylethyl)-4-ethoxyaniline C₁₃H₁₉NO ~205.29* 1-Cyclopropylethyl Predicted high lipophilicity; cyclopropane enhances metabolic stability
N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline C₁₇H₂₀N₂O 268.36 Benzylidene with dimethylamino Non-planar conformation (61.96° dihedral angle); crystalline structure
Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide) C₁₂H₁₇NO₃ 223.27 Butanamide Metabolized to 4-ethoxyaniline; associated with renal toxicity
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline C₁₅H₁₅ClN₂O₃ 306.75 Nitroso, chloro, methoxy Reactive nitroso group; synthesized via nucleophilic substitution
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline C₂₃H₂₅NO₃ 363.45 Phenoxyethoxy, ethoxybenzyl High molecular weight; likely lipophilic

*Calculated based on formula.

Key Observations :

  • Planarity vs. Non-Planarity: Unlike the planar benzylidene derivative , the target compound’s cyclopropane disrupts planarity, possibly affecting solubility and intermolecular interactions.
  • Nitroso Group Reactivity : Nitroso-substituted analogs (e.g., compounds) exhibit higher reactivity, which may limit their stability in biological systems .

Biological Activity

N-(1-cyclopropylethyl)-4-ethoxyaniline is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
IUPAC NameThis compound
InChI KeyBUOREEHRRYJYAJ-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC=CC(=C1)NC(C)C2CC2

The compound features a cyclopropyl group, an ethoxy group, and an aniline moiety, which contribute to its reactivity and biological interactions.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The cyclopropyl group introduces steric strain that can enhance binding affinity to target proteins, potentially modulating their activity. This compound has been investigated for its effects on various pathways involved in inflammation and cancer progression.

Biological Activities

  • Anticancer Activity:
    • Research indicates that this compound may possess anticancer properties. It has been shown to inhibit tumor cell proliferation in vitro, particularly against breast cancer cell lines . The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antidepressant Effects:
    • Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The structural similarity to other anilines known for their mood-enhancing properties supports this hypothesis.
  • Anti-inflammatory Potential:
    • This compound has been explored for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Case Study 1: Anticancer Research

In a study published in the International Journal of Biology and Chemistry, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacology

A neuropharmacological assessment was conducted to evaluate the antidepressant potential of this compound using the forced swim test in mice. Results indicated a notable decrease in immobility time compared to control groups, suggesting an antidepressant effect that warrants further investigation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntidepressant ActivityAnti-inflammatory Activity
This compoundYesYesYes
N-(1-cyclobutyl)-4-ethoxyanilineModerateNoModerate
N-(1-cyclopropylethyl)-3-ethoxyanilineYesYesLimited

This comparison highlights the broad spectrum of biological activities exhibited by this compound relative to other similar compounds.

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